molecular formula C23H18N4O4S B2822278 3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251618-44-6

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2822278
CAS No.: 1251618-44-6
M. Wt: 446.48
InChI Key: DQOPOUKCBWYJMI-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as organic electronics, medicinal chemistry, and material sciences. The presence of multiple functional groups, including methoxyphenyl, m-tolyl, and oxadiazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.

    Introduction of the oxadiazole moiety: This step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids or their derivatives.

    Attachment of the methoxyphenyl and m-tolyl groups: These groups can be introduced through substitution reactions, where the appropriate aryl halides or aryl boronic acids are coupled with the thieno[3,2-d]pyrimidine core using palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced or replaced.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to attach various aryl or alkyl groups to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the molecule.

Scientific Research Applications

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new organic electronic materials.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions between heterocyclic compounds and biological macromolecules.

    Industry: In the material sciences, the compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The presence of multiple functional groups allows for diverse interactions, which can lead to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1251618-44-6

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

3-(3-methoxyphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-14-5-3-6-15(11-14)21-24-19(31-25-21)13-26-18-9-10-32-20(18)22(28)27(23(26)29)16-7-4-8-17(12-16)30-2/h3-12H,13H2,1-2H3

InChI Key

DQOPOUKCBWYJMI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4

solubility

not available

Origin of Product

United States

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